Lead hexafluorosilicate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lead hexafluorosilicate (PbSiF6) is a chemical compound that is widely used in scientific research applications. It is a white crystalline solid that is soluble in water and other polar solvents. PbSiF6 is used as a source of lead ions in various chemical reactions and is also used as a fluorinating agent in organic synthesis.

科学的研究の応用

1. Synthesis and Structure of Complexes

Lead hexafluorosilicate has been studied for its role in the synthesis and structure of various chemical complexes. For example, research has shown the formation of diglyme-bridged lead hexafluoroacetylacetonate complexes, which are of interest due to their unique chiral pairs and coordination environments (Evans, Rego, & Ziller, 2006).

2. Coordination to Lead(II) Complexes

Studies have explored the coordination of lead(II) tetrafluoroborate and hexafluorosilicate complexes with various ligands, revealing unusual fluoroanion coordination modes. This research contributes to our understanding of coordination chemistry and the stability of these complexes (Burt, Grantham, Levason, Light, & Reid, 2015).

3. Volatile Precursors for Mixed-Metal Fluorides

Lead hexafluorosilicate has been utilized as a precursor in the synthesis of mixed-metal fluorides. These compounds are important for developing materials with potential applications in magnetoelectric materials, showcasing the versatility of lead hexafluorosilicate in materials science (Navulla, Tsirlin, Abakumov, Shpanchenko, Zhang, & Dikarev, 2011).

4. Sensor for Detecting Lead in Living Cells

In the biological domain, lead hexafluorosilicate has been used in the synthesis of Leadfluor-1, a fluorescent sensor that can image Pb2+ in living cells. This application is significant for monitoring and studying the effects of lead exposure in biological systems (He, Miller, Wong, & Chang, 2006).

5. Refining Electrolysis of Lead and Solder

Lead hexafluorosilicate is also used in refining electrolysis, demonstrating its potential in industrial applications, such as the purification of lead and solder (Brecka, Hein, Lange, & Paschen, 1997).

6. Application in Electron Microscopy

In microscopy, lead salts including lead hexafluorosilicate have been employed as electron-opaque stains, enhancing the electron-scattering properties of materials for better visualization and analysis (Reynolds, 1963).

特性

CAS番号 |

25808-74-6 |

|---|---|

製品名 |

Lead hexafluorosilicate |

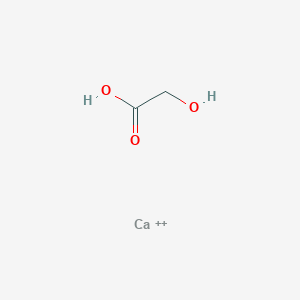

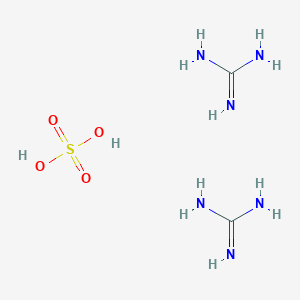

分子式 |

F6Si.Pb |

分子量 |

349 g/mol |

IUPAC名 |

hexafluorosilicon(2-);lead(2+) |

InChI |

InChI=1S/F6Si.Pb/c1-7(2,3,4,5)6;/q-2;+2 |

InChIキー |

AIEQFQFGMBAKSG-UHFFFAOYSA-N |

SMILES |

F[Si-2](F)(F)(F)(F)F.[Pb+2] |

正規SMILES |

[F-].[F-].[F-].[F-].[F-].[F-].[Si+4].[Pb+2] |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

同義語 |

PbSiF6.XH2O, Silicat hexafluoro lead hydrate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。